甲基丙烯酸钠

描述

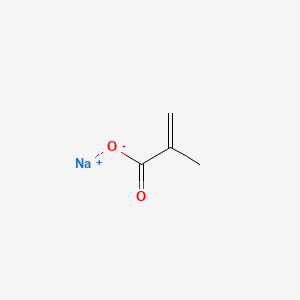

Sodium methacrylate is a sodium carboxylate with the molecular formula C4H5NaO2 . It can be obtained by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . It is used in the preparation of other methacrylates and in the production of resins .

Synthesis Analysis

Sodium methacrylate can be synthesized by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . In one method, sodium methacrylate (1.1 mol), bromo-acetyl benzofuran (1 mol), sodium iodide (0.1 mol), and triethylbenzylammoniumchloride (TEBAC) (0.1 mol) as a catalyst are mixed in acetonitrile at 70°C in a reflux condenser for 20 hours .Molecular Structure Analysis

The molecular structure of Sodium methacrylate is characterized by a carboxylate group attached to a methacrylate backbone . The molecular weight is 108.071 Da .Chemical Reactions Analysis

Sodium methacrylate can participate in various chemical reactions. For instance, it can react with alcohols and amines carrying the desired reactive groups to provide a single reaction step for the synthesis of reactive polymers . It can also react with zinc chloride to obtain zinc methacrylate .Physical and Chemical Properties Analysis

Sodium methacrylate is a solid substance that is soluble in water . It has a molecular weight of 108.07 and a density of 2.703 g/cm³ . It is stable but can be easily oxidized .科学研究应用

聚合物合成:甲基丙烯酸钠用于聚合过程中。例如,在水性介质中直接通过原子转移自由基聚合 (ATRP) 聚合,生成分子量分布窄的共聚物,如聚(环氧乙烷-嵌段-甲基丙烯酸钠)(Ashford 等,1999)。此外,甲基丙烯酸钠还参与了使用聚甲基丙烯酸钠作为悬浮剂的甲基丙烯酸甲酯悬浮聚合(Georgiadou & Brooks,2005)。

生物应用:在生物医学中,甲基丙烯酸钠在药物递送系统中发挥了疏水改性海藻酸钠的作用。这种改性增强了海藻酸盐的疏水性,使其适用于受控药物释放(Yao 等,2010)。

材料科学:研究包括在水凝胶和纳米复合材料等材料的开发中使用甲基丙烯酸钠。例如,它用于制备聚(对苯乙烯磺酸钠)/聚(甲基丙烯酸甲酯)颗粒,用于废水处理(Zhang 等,2016)。

储能技术:甲基丙烯酸钠也在储能应用中得到探索。例如,一项研究涉及一种含有甲基丙烯酸钠的聚(甲基丙烯酸甲酯)填充复合电解质,用于钠离子电池,突出了其在先进储能系统中的潜力(Yi 等,2018)。

分析化学:它用于血清中甲基丙烯酸盐的高效液相色谱测定等研究中,表明其在分析方法中的作用(Bereznowski 等,1994)。

作用机制

- When sodium methacrylate undergoes radical polymerization, it serves as a building block for creating long-chain polymers. The vinyl group in its structure allows it to participate in chain propagation during polymerization .

- The polymerization reaction can be initiated by various methods, including heat, light, or chemical initiators. Sodium methacrylate contributes to the elongation of the polymer chain during this process .

- The specific biochemical pathways involve the breaking and forming of covalent bonds, leading to the growth of the polymer chain .

- Molecularly, the polymer consists of repeating units derived from sodium methacrylate, contributing to its overall structure and functionality .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

生化分析

Biochemical Properties

Sodium methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium methacrylate can react with alcohols and amines, forming esters and amides, respectively . These interactions are facilitated by enzymes such as esterases and amidases, which catalyze the formation of these compounds. The nature of these interactions is typically covalent, involving the formation of stable chemical bonds.

Cellular Effects

Sodium methacrylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that sodium methacrylate can enhance the growth and differentiation of primary human osteoblasts . This compound affects cell function by modulating the expression of genes involved in osteogenesis, such as osteoprotegerin, osteopontin, and osteocalcin. Additionally, sodium methacrylate impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, sodium methacrylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . Sodium methacrylate may also inhibit or activate enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain proteases, preventing the degradation of proteins. Furthermore, sodium methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of sodium methacrylate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . The degradation of sodium methacrylate can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that sodium methacrylate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of sodium methacrylate vary with different dosages in animal models. At low doses, sodium methacrylate can promote beneficial effects, such as enhanced bone growth and repair . At high doses, it can cause toxic or adverse effects, including inflammation and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges.

Metabolic Pathways

Sodium methacrylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by esterases and amidases, leading to the formation of methacrylic acid and other metabolites . These metabolic pathways can influence the overall metabolic flux, altering the levels of key metabolites and affecting cellular energy balance. Sodium methacrylate can also impact the activity of metabolic enzymes, leading to changes in the rates of biochemical reactions.

Transport and Distribution

Within cells and tissues, sodium methacrylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Sodium methacrylate can accumulate in specific cellular compartments, depending on its chemical properties and the presence of targeting signals. This localization can influence its biochemical activity, as the compound may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

The subcellular localization of sodium methacrylate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, sodium methacrylate may be localized to the cytoplasm, where it can interact with cytosolic enzymes and proteins. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.

属性

IUPAC Name |

sodium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHXMAHPHADTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent), 25087-26-7 (Parent) | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044823 | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline] | |

| Record name | Sodium methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5536-61-8, 25086-62-8, 54193-36-1 | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sodium Methacrylate?

A1: Sodium methacrylate has the molecular formula C4H5NaO2 and a molecular weight of 108.09 g/mol.

Q2: What spectroscopic data is available for characterizing Sodium Methacrylate?

A2: Sodium methacrylate can be characterized using various spectroscopic techniques. [] These include:

- FTIR: Infrared spectroscopy helps identify the presence of specific functional groups like –NH2 and –COOH. []

- Raman: This technique is particularly useful for identifying ion clustering in copolymers containing sodium methacrylate. []

- NIR: Near-infrared spectroscopy, combined with chemometric techniques, can predict properties like ionic content and glass transition temperature in styrene-sodium methacrylate ionomers. []

Q3: How does the concentration of Sodium Methacrylate affect the properties of hydrogels?

A3: Increasing the concentration of sodium methacrylate during hydrogel synthesis generally leads to:

- Increased swelling capacity: This is due to the hydrophilic nature of the sodium methacrylate monomer. [, ]

- Faster curing rate: Sodium methacrylate can significantly speed up the curing rate index (CR) in ethylene-vinyl acetate copolymer (EVM) compounds. []

Q4: Can Sodium Methacrylate be used as a reinforcing agent in polymers?

A4: Yes, sodium methacrylate can act as a reinforcing agent in certain polymers like ethylene-vinyl acetate copolymer (EVM). In situ preparation of sodium methacrylate within the EVM matrix leads to vulcanizates with improved mechanical properties and high transparency. [, ]

Q5: How does the presence of Sodium Methacrylate impact the thermal stability of materials?

A5: Sodium methacrylate can contribute to the thermal stability of nanocomposites. For example, magnetite nanocomposites synthesized with a poly(sodium methacrylate) shell exhibit good thermal stability. []

Q6: Can Sodium Methacrylate be copolymerized with other monomers?

A6: Yes, sodium methacrylate readily copolymerizes with various monomers, including:

- Methacrylate esters: Sodium methacrylate copolymerizes with methacrylate esters like methyl methacrylate in aqueous media. []

- Acrylamide: It forms copolymers with acrylamide, often used in hydrogel applications. [, , , , ]

- Styrene: Copolymers with styrene are commonly studied for their ionomeric properties. [, , , , ]

Q7: How does the choice of crosslinker affect the swelling behavior of Sodium Methacrylate-based hydrogels?

A7: The type and concentration of crosslinker significantly impact the swelling behavior of sodium methacrylate-based hydrogels. For instance, using N,N′-methylenebisacrylamide, 1,4-butanediol diacrylate, or diallyl phthalate as crosslinkers results in varying swelling capacities and diffusion kinetics. [, ]

Q8: What factors influence the polymerization kinetics of Sodium Methacrylate?

A8: Several factors can affect the polymerization kinetics of sodium methacrylate:

- Monomer concentration: Higher concentrations generally lead to faster reaction rates. [, , ]

- Initiator system: Systems like ammonium persulfate/N,N,N′,N′-tetramethylethylenediamine (APS/TMEDA) are commonly employed, and their concentration influences the polymerization rate. [, , ]

- Temperature: Polymerization rate typically increases with temperature. [, , ]

- Presence of templates: Template polymerization, using molecules like poly(allylamine) hydrochloride, can significantly influence the kinetics and lead to more ordered polymer structures. [, ]

Q9: What are the potential applications of Sodium Methacrylate-based materials?

A9: Sodium methacrylate-based materials find diverse applications due to their unique properties:

- Superabsorbent hydrogels: These hydrogels exhibit high water absorption capacity, making them suitable for applications like agriculture, hygiene products, and drug delivery. [, , ]

- Dye removal: Sodium methacrylate-based hydrogels and composites effectively remove dyes like methylene blue and crystal violet from aqueous solutions. [, ]

- Water disinfection: Cotton fabrics modified with poly(sodium methacrylate)/silver nanoparticles demonstrate high bactericidal activity for water disinfection. []

- Controlled release: Microcapsules incorporating poly(sodium methacrylate) can provide sustained release of hydrophobic actives for pharmaceutical applications. []

- Oil/water separation: The hydrophobic nature of modified poly(sodium methacrylate) allows for efficient oil removal from water. []

Q10: How does the molecular weight of Sodium Methacrylate-based polymers affect their properties?

A10: The molecular weight of Sodium Methacrylate-based polymers significantly influences their performance:

- Building performance: Poly(Sodium Methacrylate) with specific molecular weights exhibits superior building performances compared to traditional builders like sodium tripolyphosphate. []

- Detergency: The effectiveness of poly(Sodium Methacrylate) as a detergent in cleaning soiled fabrics depends on its molecular weight. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。